The synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps that may vary based on the desired purity and yield. A common synthetic pathway includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical to optimizing yield and purity .
The molecular structure of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can be depicted using various structural representations:
CC(C)C(=O)Oc1ccc2c(c1=O)c(Cl)cc(c2C(=O)N(C(=O)OCCCCC(=O)O)C(C)(C))This notation highlights the arrangement of atoms within the molecule, including functional groups like carbonyls and chloro substituents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 437.9 g/mol |
| CAS Number | 853892-42-9 |
| MDL Number | MFCD05863721 |
The compound may undergo various chemical reactions due to its functional groups:
Each reaction's specifics depend on the conditions applied, such as temperature and solvent type.
The mechanism of action for 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is primarily linked to its interaction with biological targets:
Research indicates that these interactions could lead to modulation of signaling pathways crucial for therapeutic effects .
Analyses such as logP (partition coefficient) and pKa (acid dissociation constant) are essential for understanding the compound's behavior in biological systems but require experimental determination for precise values .
6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several potential applications in scientific research:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3